2-Hydroxy-6-methylquinoline-4-carboxylic acid
Description
Historical Context and Discovery
The discovery and development of this compound can be traced back to the broader historical investigation of quinoline derivatives, which began in the late 19th and early 20th centuries. The foundational work in quinoline chemistry was significantly advanced through the development of the Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, which established a reliable method for synthesizing quinoline-4-carboxylic acid derivatives. This synthetic methodology involves the chemical reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids, providing researchers with a versatile platform for creating diverse quinoline structures.
The specific compound this compound, identified by its Chemical Abstracts Service number 33274-47-4, emerged from systematic investigations into hydroxylated quinoline derivatives. The historical development of synthetic pathways for this compound has been closely linked to advances in oxidative methodologies and cyclization reactions. Early research efforts focused on developing efficient protocols for introducing hydroxyl groups at specific positions on the quinoline ring system while maintaining the integrity of the carboxylic acid functionality.
The evolution of synthetic approaches has been marked by continuous improvements in reaction conditions, yield optimization, and selectivity enhancement. Historical patent literature from the mid-20th century documented various processes for making 2-hydroxyquinoline-4-carboxylic acids through oxidation of corresponding precursors, establishing foundational methodologies that continue to influence contemporary research. These early discoveries laid the groundwork for modern synthetic strategies that enable researchers to access this compound and related derivatives with improved efficiency and scalability.
Position within Quinoline Derivative Family
This compound occupies a distinctive position within the extensive quinoline derivative family, characterized by its unique substitution pattern and functional group arrangement. The quinoline scaffold itself represents a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, providing a robust framework for chemical modification and biological interaction. Within this family, the compound belongs to the subclass of quinoline-4-carboxylic acids, which are recognized for their significant pharmaceutical potential and diverse biological activities.
The structural characteristics that define its position include the presence of a hydroxyl group at the 2-position, a methyl substituent at the 6-position, and a carboxylic acid group at the 4-position of the quinoline ring system. This specific substitution pattern distinguishes it from other quinoline derivatives such as 6-hydroxy-2-methylquinoline-4-carboxylic acid, which features a different hydroxyl positioning that significantly alters its chemical and biological properties. The positional specificity of functional groups in quinoline derivatives is crucial for determining their reactivity patterns, binding affinities, and biological activities.
Comparative analysis with related compounds reveals the importance of substitution patterns in defining chemical behavior. For instance, variations in halogen positioning at different sites of the quinoline ring can dramatically affect antimicrobial activity, as demonstrated in studies of 2-arylquinoline-4-carboxylic acid analogs where 6-chloro derivatives showed enhanced activity compared to their 8-substituted counterparts. The methyl group at the 6-position in this compound provides steric and electronic effects that influence both its synthetic accessibility and biological profile, setting it apart from unmethylated analogs within the same structural family.
Research Significance and Academic Interest
The research significance of this compound stems from its multifaceted applications across various scientific disciplines, particularly in medicinal chemistry and pharmaceutical development. Academic interest in this compound has been driven by the recognition that quinoline-4-carboxylic acid derivatives possess remarkable biological activities, including antimicrobial, antitubercular, and anticancer properties. The specific structural features of this compound make it an attractive scaffold for drug design efforts, as the hydroxyl and carboxylic acid functionalities provide multiple sites for chemical modification and biological interaction.
Recent research initiatives have focused on exploring the compound's potential as a building block for more complex pharmaceutical agents. Studies have demonstrated that quinoline-4-carboxylic acid derivatives can serve as effective inhibitors of various biological targets, with structure-activity relationship investigations revealing the importance of specific substitution patterns for optimal activity. The presence of both hydroxyl and carboxylic acid groups in this compound offers unique opportunities for forming hydrogen bonds with biological targets, potentially enhancing binding affinity and selectivity.
The compound has also attracted attention in the context of synthetic methodology development, serving as a model system for investigating advanced synthetic transformations. Research efforts have explored novel approaches to its synthesis, including microwave-assisted reactions and environmentally friendly protocols that improve efficiency while reducing environmental impact. The academic community's interest extends to understanding the fundamental chemical properties of this compound, including its reactivity patterns, stability characteristics, and potential for further functionalization.
Current State of Scientific Literature
The current scientific literature surrounding this compound reflects a growing body of research that encompasses synthetic methodologies, structural characterization, and biological evaluation. Contemporary publications have established multiple synthetic routes to access this compound, with particular emphasis on improving yield, selectivity, and environmental sustainability. The literature demonstrates that the Pfitzinger reaction remains a cornerstone methodology for quinoline-4-carboxylic acid synthesis, with researchers continuously refining reaction conditions to enhance efficiency and scope.
Recent advances in synthetic chemistry have led to the development of novel protocols for synthesizing quinoline-4-carboxylic acid derivatives under milder conditions. Studies have reported successful synthesis of related compounds using microwave irradiation, which significantly reduces reaction times while maintaining high yields. The literature also documents extensive investigations into oxidative methodologies for converting methyl-substituted quinolines to their corresponding carboxylic acid derivatives, providing valuable insights into the chemical transformations relevant to this compound synthesis.
The literature reveals ongoing efforts to expand the synthetic toolbox available for accessing this compound and its analogs. Researchers have explored diverse approaches including acid chloride formation followed by nucleophilic substitution, esterification reactions, and various coupling methodologies. Current publications emphasize the importance of developing scalable synthetic routes that can accommodate the preparation of compound libraries for biological screening programs.
Contemporary research also highlights the compound's potential applications in materials science and analytical chemistry, expanding beyond traditional pharmaceutical applications. The literature documents investigations into the use of quinoline derivatives as fluorescent probes and analytical reagents, suggesting broader utility for this compound in diverse scientific applications. This expanding scope of research interest reflects the compound's versatility and the ongoing recognition of its potential across multiple scientific disciplines.
Properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTJOPNRAHFOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353646 | |
| Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33274-47-4 | |
| Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-methylquinoline-4-carboxylic acid with aromatic aldehydes in the presence of acetic anhydride or piperidine . Another method includes the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, ionic liquid media, and solvent-free conditions have been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-Hydroxy-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
2-Hydroxyquinoline-4-carboxylic Acid (CAS: 15733-89-8)
- Structure : Lacks the 6-methyl group present in the target compound.
- However, reduced lipophilicity may decrease membrane permeability compared to the methylated analog .
2-Hydroxy-6-methoxyquinoline-4-carboxylic Acid (CAS: 32431-29-1)
- Structure : Methoxy group replaces the 6-methyl group.
- Impact : The electron-donating methoxy group increases solubility in polar solvents compared to the hydrophobic methyl group. However, the larger size of methoxy may introduce steric effects in receptor binding .
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid (CAS: 669753-96-2)
- Structure : Chloro substituent at position 6 and a 2-hydroxyphenyl group at position 2.
- The additional hydroxyphenyl group introduces hydrogen-bonding capacity but increases molecular weight, which may affect bioavailability .
Antibacterial Activity
- 2-Phenyl-quinoline-4-carboxylic Acid Derivatives: Studies show that introducing a phenyl group at position 2 enhances antibacterial activity against Staphylococcus aureus (MIC: 64 µg/mL for compound 5a4). The methyl group in the target compound may similarly enhance lipophilicity, promoting membrane penetration .
- 6-Methoxy-2-Arylquinoline-4-carboxylic Acids: Methoxy derivatives exhibit moderate P-glycoprotein inhibition, suggesting that substituents at position 6 influence efflux pump interactions. The target compound’s methyl group may offer a balance between activity and metabolic stability .
Receptor Binding
- Neurokinin-3 Receptor Antagonists: Analogs like 2-(2-methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid (6d) demonstrate that bulky substituents at position 2 improve receptor affinity. The hydroxy group in the target compound may facilitate hydrogen bonding with residues in the receptor active site .
Physicochemical Properties
| Property | 2-Hydroxy-6-methylquinoline-4-carboxylic Acid | 2-Hydroxyquinoline-4-carboxylic Acid | 6-Methoxy-2-Arylquinoline-4-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 203.19 g/mol | 189.17 g/mol | ~323–423 g/mol (varies by aryl group) |
| Solubility | Moderate in polar solvents (due to -COOH) | Higher solubility (no methyl group) | Higher (methoxy enhances polarity) |
| Melting Point | Not reported; likely >250°C (analog data) | ~340°C (similar hydroxy-carboxylic) | 260–340°C (depends on substituents) |
| LogP | Estimated ~2.1 (methyl increases lipophilicity) | ~1.8 | ~1.5–2.5 (methoxy reduces logP) |
Data synthesized from
Biological Activity
2-Hydroxy-6-methylquinoline-4-carboxylic acid (also known as 2-Hydroxy-6-methyl-4-quinolinecarboxylic acid) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinoline ring with a hydroxyl group at the 2-position and a carboxylic acid at the 4-position. The molecular formula is , and its molecular weight is approximately 189.19 g/mol.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
2. Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of Hepatitis B Virus (HBV). A study demonstrated that at a concentration of 10 µM, it significantly reduced viral replication.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 85 |
This antiviral activity highlights its potential as a therapeutic agent against viral infections.
3. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, such as those involved in metabolic pathways. For example, it has shown promise in inhibiting P-glycoprotein (P-gp), which plays a crucial role in drug metabolism and resistance.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Binding: The compound binds to active sites of enzymes, leading to inhibition of their activity, which can disrupt metabolic pathways.
- Receptor Modulation: It may act as an allosteric modulator for certain receptors, influencing signaling pathways involved in disease processes.
Case Study: Antiviral Efficacy Against HBV
A study published in Journal of Virology evaluated the antiviral efficacy of several quinoline derivatives, including this compound. The results indicated:
- Significant reduction in HBV replication.
- Enhanced liver cell viability in treated groups compared to controls.
These findings suggest that this compound could be further explored as a therapeutic option for HBV infections.
Case Study: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The study concluded:
- The compound exhibited potent activity against resistant strains.
- It was suggested as a lead compound for the development of new antibiotics.
Q & A
Q. What synthetic methodologies are applicable for synthesizing 2-Hydroxy-6-methylquinoline-4-carboxylic acid?
The compound can be synthesized via adaptation of established quinoline derivative protocols. The Pfitzinger reaction—condensation of isatin with a methyl-substituted ketone in alkaline media—is a foundational approach, though substituent positioning (methyl vs. methoxy) may necessitate optimization of reaction time and temperature (e.g., 80–100°C for 6–12 hours) . Alternative routes include acylation of methylanthranilate derivatives using malonyl chloride, followed by cyclization under basic conditions, as demonstrated for structurally analogous quinolines .
Q. What purification techniques ensure high-purity yields of this compound?
Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is effective for removing unreacted starting materials. For trace impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acidic mobile phase) achieves >95% purity, critical for biological assays .
Q. Which spectroscopic methods are essential for structural confirmation?
- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.8–8.5 ppm) and confirm carboxylate carbon (δ ~170 ppm).
- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) stretches.
- HRMS : Validate molecular weight (C₁₁H₉NO₃: theoretical 203.18 g/mol).
- XRD : For crystalline samples, single-crystal analysis provides definitive bond-length validation, as shown for methyl-substituted quinoline carboxylates .
Q. How can researchers screen for biological activity in initial studies?
Use standardized assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays for kinase or topoisomerase activity, referencing methoxy-quinoline analogs .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., decarboxylation). Catalytic optimization (e.g., 10 mol% DMAP in acetonitrile) improves acylation efficiency, while microwave-assisted cyclization (100°C, 30 min) reduces reaction time by 60% compared to conventional methods .
Q. What strategies resolve discrepancies in reported biological activity data?
- Standardization : Replicate assays under identical conditions (pH 7.4, 37°C) with clinical isolate panels.
- Purity validation : Use LC-MS to confirm absence of bioactive impurities (e.g., residual metal catalysts).
- SAR analysis : Compare methyl, methoxy, and chloro derivatives to identify substituent effects on target binding .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Model binding to DNA gyrase (PDB: 1KZN) or kinase domains.
- DFT calculations : Analyze electron density at the carboxylic acid group to predict nucleophilic reactivity.
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Q. How does coordination chemistry with metal ions enhance its bioactivity?
Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) via the carboxylic acid and hydroxyl groups can amplify antimicrobial activity. Synthesize metal complexes by refluxing with metal salts (e.g., CuCl₂·2H₂O in ethanol) and characterize via UV-Vis (d-d transitions) and cyclic voltammetry to confirm redox behavior .
Methodological Notes
- Contradiction Analysis : When bioactivity varies between studies, cross-validate using orthogonal assays (e.g., radiometric vs. fluorometric enzyme tests) to exclude methodology bias .
- Data Reproducibility : Document solvent polarity, incubation times, and cell passage numbers meticulously, as minor variations significantly impact quinoline derivative activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
